molecular formula C14H15NO3 B3032141 3-butyryl-8-methoxyquinolin-4(1H)-one CAS No. 115607-75-5

3-butyryl-8-methoxyquinolin-4(1H)-one

Cat. No. B3032141
CAS RN: 115607-75-5
M. Wt: 245.27 g/mol
InChI Key: ARTRQJHMQWMEQA-UHFFFAOYSA-N
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Description

“3-butyryl-8-methoxyquinolin-4(1H)-one” is a chemical compound that has been mentioned in the context of protein-ligand binding and molecular recognition . It appears to have a role in the inhibition of K+ -stimulated gastric ATPase activity .

Scientific Research Applications

Chemical Structure Studies

  • Nuclear Overhauser Effects and X-ray Analysis : A study by Boryczka et al. (2010) focused on the structural assignment of quinoline derivatives, similar to 3-butyryl-8-methoxyquinolin-4(1H)-one, using Nuclear Overhauser Effects and X-ray analysis. This research contributes to the understanding of quinoline's chemical structure and properties (Boryczka, Máslankiewicz, Wyszomirski, Borowiak, & Kubicki, 2010).

Analytical Chemistry

  • High-Performance Liquid Chromatography (HPLC) Analysis : Moore et al. (1993) developed a method using HPLC for determining the concentration of a compound structurally related to 3-butyryl-8-methoxyquinolin-4(1H)-one in biological samples. Such analytical techniques are crucial for quantifying this compound in various mediums (Moore, Metcalf, Swagzdis, & Doyle, 1993).

Microbial Metabolism Studies

  • Metabolism by Microorganisms : Clark, Huford, and McChesney (1981) investigated the metabolism of primaquine, a compound related to 3-butyryl-8-methoxyquinolin-4(1H)-one, using microorganisms. Understanding how microorganisms metabolize quinoline derivatives can provide insights into their biological activities and potential applications (Clark, Huford, & McChesney, 1981).

Chemosensors and Fluorescence Studies

  • Chemosensor for Cadmium : Prodi et al. (2001) characterized a compound related to 3-butyryl-8-methoxyquinolin-4(1H)-one for its potential use as a chemosensor for cadmium, highlighting the application of such compounds in environmental monitoring (Prodi, Montalti, Zaccheroni, Bradshaw, Izatt, & Savage, 2001).

Synthesis and Chemical Properties

  • Microwave Synthesis and Chemical Characterization : Nadaraj and Selvi (2009) conducted a study on the microwave synthesis of quinoline alkaloid 4-methoxyquinolin-2(1H)-one, related to 3-butyryl-8-methoxyquinolin-4(1H)-one. Understanding the synthesis process and chemical properties of these compounds is fundamental for their application in scientific research (Nadaraj & Selvi, 2009).

Mechanism of Action

The mechanism of action of “3-butyryl-8-methoxyquinolin-4(1H)-one” seems to be related to the inhibition of K+ -stimulated gastric ATPase activity . Gastric ATPase, also known as the proton pump, is an enzyme involved in the final step of gastric acid secretion in the stomach. Inhibition of this enzyme can reduce stomach acid production.

properties

IUPAC Name

3-butanoyl-8-methoxy-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-3-5-11(16)10-8-15-13-9(14(10)17)6-4-7-12(13)18-2/h4,6-8H,3,5H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARTRQJHMQWMEQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CNC2=C(C1=O)C=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00438263
Record name 4(1H)-Quinolinone, 8-methoxy-3-(1-oxobutyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00438263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

115607-75-5
Record name 4(1H)-Quinolinone, 8-methoxy-3-(1-oxobutyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00438263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Ethyl 2-butyryl-3-(2-methoxyphenylamino)acrylate (15.50 g, 0.053 mol) was added in portions to boiling diphenyl ether (400 ml) and the mixture heated under reflux for 1.5 hours. After cooling, the solution was diluted with ether and petroleum ether, filtered, and the solid washed with petroleum ether to give 3-butyryl-8-methoxy-4-(1H)-quinolone as light grey crystals (13.46 g, 63.1%). m.p. 200°-202°.
Name
Ethyl 2-butyryl-3-(2-methoxyphenylamino)acrylate
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Ethyl 2-butyryl-3-(2-methoxyphenylamino)acrylate (15.50 g, 0.053 mol) was added in portions to boiling diphenyl ether (400 ml) and the mixture heated under reflux for 1.5 hours. After cooling, the solution was diluted with ether and petroleum ether, filtered, and the solid washed with petroleum ether to give 3-butyryl-8-methoxy-4-(1H)-quinolone as light grey crystals (13.46 g, 63.1%, m.p. 200°-202°.
Name
Ethyl 2-butyryl-3-(2-methoxyphenylamino)acrylate
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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